![molecular formula C11H10O B15072249 Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclopropane-1,1’-inden]-3’(2’H)-one is a spiro compound characterized by a unique three-dimensional structure. Spiro compounds are notable for their distinctive architecture, where two or more rings are connected through a single atom. This particular compound features a cyclopropane ring fused to an indene moiety, creating a rigid and compact structure that is of significant interest in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,1’-inden]-3’(2’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropanation reactions, where a cyclopropane ring is formed through the reaction of a diazo compound with an alkene in the presence of a catalyst .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,1’-inden]-3’(2’H)-one may involve large-scale cyclopropanation processes, utilizing robust and scalable catalysts to ensure high yields and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclopropane-1,1’-inden]-3’(2’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Spiro[cyclopropane-1,1’-inden]-3’(2’H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of spiro[cyclopropane-1,1’-inden]-3’(2’H)-one involves its interaction with specific molecular targets and pathways. The compound’s rigid and compact structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For example, it can inhibit or activate protein-protein interactions by mimicking natural ligands or substrates . The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[cyclopropane-1,1’-cyclohexane]
- Spiro[cyclopropane-1,1’-cyclopentane]
- Spiro[cyclopropane-1,1’-cycloheptane]
Uniqueness
Spiro[cyclopropane-1,1’-inden]-3’(2’H)-one stands out due to its indene moiety, which imparts additional rigidity and electronic properties compared to other spiro compounds. This unique structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H10O |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
spiro[2H-indene-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H10O/c12-10-7-11(5-6-11)9-4-2-1-3-8(9)10/h1-4H,5-7H2 |
InChI-Schlüssel |
FIOKIHHIRWMUGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


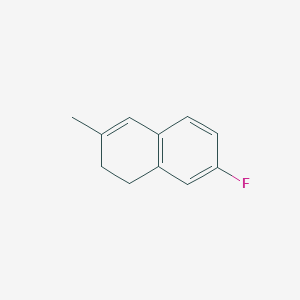
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
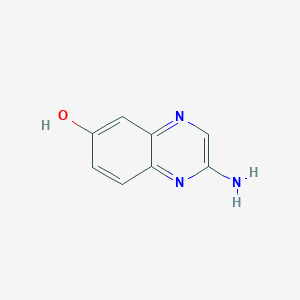


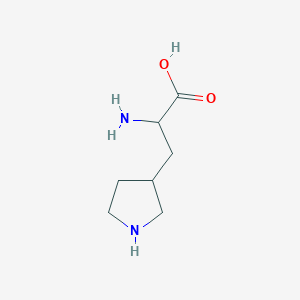
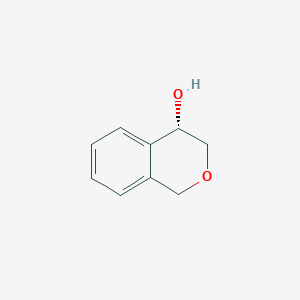
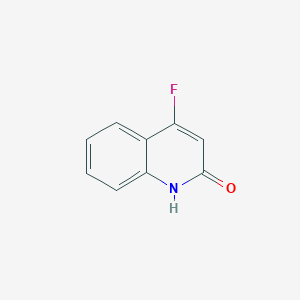
![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
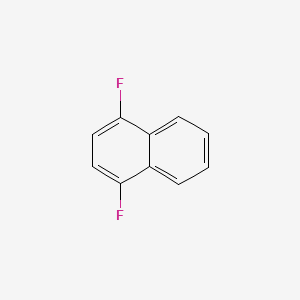
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
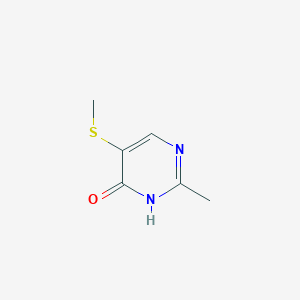
![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
